1-methyl-1H-indole-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-6-9(14(10,12)13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUHENVFEGFSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Indole 3 Sulfonamide and Its Derivatives
Direct Synthetic Pathways to Indole-3-Sulfonamides
The direct synthesis of indole-3-sulfonamides can be achieved through several methodologies. A common approach involves the reaction of an indole (B1671886) with a sulfonylating agent. For instance, indole can be reacted with a sulfonyl chloride in the presence of a base to yield the corresponding indole-3-sulfonamide. researchgate.net Another method involves the use of sulfamoyl chlorides.
Researchers have also explored metal-catalyzed reactions to form the sulfonamide bond. These methods often provide good yields and tolerate a range of functional groups. A notable example is the silver-mediated sulfonylation of acrylamides coupled with indole dearomatization, which leads to sulfonylated spiro[indole-3,3'-pyrrolidines]. nih.gov
Functionalization Strategies for the Indole Ring System
The indole ring system of 1-methyl-1H-indole-3-sulfonamide offers multiple sites for functionalization, allowing for the generation of diverse analogues. Key strategies focus on modifications at the indole nitrogen, the C3 position, and the introduction of the sulfonamide group itself.
N-Alkylation and N-Substitution Reactions on the Indole Core
The nitrogen atom of the indole ring can be readily alkylated or substituted. acs.org N-alkylation is a common strategy to modify the properties of indole-containing compounds. researchgate.netnih.gov This can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. google.com For example, the use of methyl iodide or dimethyl sulfate (B86663) introduces a methyl group at the N1 position. acs.orggoogle.com More advanced methods, such as manganese-catalyzed N-alkylation using alcohols as alkylating agents, offer a more environmentally friendly approach. researchgate.net The choice of base and solvent can significantly influence the reaction's efficiency and selectivity.
Quaternary ammonium (B1175870) salts have also been employed as solid methylating agents for the N-methylation of indoles under mild basic conditions, offering a convenient alternative to other methods. acs.org
Modification at the 3-Position of the Indole Ring
The C3 position of the indole ring is highly reactive and a primary site for electrophilic substitution. researchgate.net This allows for the introduction of various functional groups. For instance, Vilsmeier-Haack formylation can introduce a formyl group, which can then be further modified. google.com
Direct C-H functionalization at the C3 position is another powerful strategy. This can be achieved using various catalytic systems to introduce aryl, alkyl, or other groups. Additionally, nucleophilic substitutions at the 3'-position of substituted indoles provide a route to diverse derivatives. researchgate.net
Introduction of Sulfonamide Moiety
The sulfonamide group is a critical pharmacophore and its introduction onto the indole ring is a key synthetic step. researchgate.net This is typically achieved by reacting the indole with a sulfonyl chloride or a related sulfonylating agent. researchgate.net The reaction of indoles with sulfonyl chlorides in the presence of a suitable base is a classical and widely used method. acs.org
Alternative methods for introducing the sulfonamide group include the use of sulfamoyl chlorides or the reaction of an indole Grignard reagent with sulfuryl chloride followed by amination. Researchers have also developed methods for the direct synthesis of primary sulfonamides from organometallic reagents and novel sulfinylamine reagents. acs.org The C-3 sulfenylation of indoles can also be achieved using thiols in the presence of a simple base like sodium hydroxide. rsc.org
Advanced Synthetic Approaches for Analogue Libraries
The development of diverse libraries of this compound analogues is crucial for structure-activity relationship studies. nih.govrsc.org Advanced synthetic strategies, such as cascade reactions, are employed to rapidly build molecular complexity from simple starting materials. rsc.orgscispace.com
Cyclization Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events in a single synthetic operation. rsc.orgscispace.com These reactions are highly efficient and atom-economical. In the context of indole sulfonamides, cascade reactions can be used to construct complex polycyclic structures. rsc.orgacs.org For example, a cascade annulation of diarylalkyne sulfonamides mediated by copper(II) acetate (B1210297) can lead to the formation of 5,10-dihydroindolo[3,2-b]indoles. acs.org Similarly, cascade reactions of nitrones and allenes have been utilized for the synthesis of various indole derivatives. nih.gov These advanced strategies enable the efficient generation of libraries of complex indole-based molecules for biological screening.
Oxidative Coupling Methodologies
Oxidative coupling reactions represent a powerful tool for the direct functionalization of C-H bonds, and the indole nucleus is a prime substrate for such transformations. The intrinsic nucleophilicity of the indole ring typically directs coupling to the C3-position. rsc.orgrsc.org While direct oxidative coupling of this compound itself is not extensively documented in dedicated studies, the reactivity of related indole derivatives provides a strong indication of its expected behavior.
Research on the oxidative coupling of indoles with various partners, such as enolates and phenols, demonstrates the feasibility of forming new carbon-carbon bonds at the C3-position. rsc.org These reactions can be performed either inter- or intramolecularly, often mediated by an oxidant, sometimes in conjunction with a base. rsc.org
A notable example is the oxidative coupling of indoles with 3-oxindoles. researchgate.net This reaction joins the C3 of the indole with the C2 of the oxindole, creating a quaternary stereocenter, a common motif in natural products. researchgate.net Furthermore, the synthesis of 3-sulfenylindole derivatives has been achieved through an oxidative cross-dehydrogenative coupling reaction, employing molecular iodine and a peroxide, which highlights the compatibility of sulfur-based functional groups at the C3-position in oxidative reactions. nih.gov
However, a potential competing pathway in these reactions is the formation of a carbon-nitrogen bond. In some cases, particularly with conformationally constrained substrates, oxidative C-N bond formation between the indole C3-position and a nitrogen-containing nucleophile has been observed to be a significant, if not the primary, reaction pathway. nih.gov
In the context of palladium/copper-catalyzed reactions, which can involve oxidative steps, sulfonamide groups have been shown to be tolerated on the reacting partners, suggesting the robustness of this functional group under certain coupling conditions. acs.org
Table 1: Examples of Oxidative Coupling Reactions Involving Indole Derivatives
| Indole Substrate | Coupling Partner | Catalyst/Oxidant | Product Type | Reference |
| Indole | Carvone Derivative | Not specified | C3-C coupled product | nih.gov |
| Indole | 3-Oxindole | Cerium Ammonium Nitrate (CAN) | 2,2-Disubstituted indolin-3-one | researchgate.net |
| Indole | 4-hydroxy-2H-chromene-2-thione | I₂ / TBHP | 3-Sulfenylindole | nih.gov |
| N-protected Indole | Malonate | Not specified | C3-C or C3-N coupled product | nih.gov |
Reductive Amination and Sulfonylation Sequences
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of complex amines from carbonyl compounds. While specific examples detailing the direct reductive amination of a ketone or aldehyde onto the sulfonamide nitrogen of this compound are not prevalent, the general principles are well-established for sulfonamides. Asymmetric reductive amination of ketones with poorly nucleophilic sulfonamides has been successfully achieved using nickel catalysts and a titanium alkoxide, yielding chiral sulfonamides in high enantiomeric excess. researchgate.net This methodology is significant as it provides a pathway to chiral amines from prochiral ketones. researchgate.net
In a related transformation, a patent describes the reduction of a 1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-indole-5-ethenesulphonamide derivative to the corresponding N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulphonamide. google.com This process, which can be viewed as the reduction of an enamine or iminium intermediate, is effectively a type of reductive amination and was achieved using catalytic hydrogenation with palladium oxide on charcoal. google.com
Sulfonylation represents the primary method for introducing the sulfonamide functionality. The classical approach involves the reaction of a sulfonyl chloride with an amine. acs.org For the synthesis of this compound, this would involve the reaction of 1-methyl-1H-indole with a sulfonating agent, followed by amination, or the direct sulfonylation of 1-methyl-1H-indole with chlorosulfonic acid and subsequent reaction with ammonia. More direct methods for the sulfonylation of the indole ring have also been developed. For instance, a facile and general method for the regioselective C2 sulfonylation of indoles has been reported using iodine as a mediator, affording the products in high yields under mild conditions. acs.org This highlights that the position of sulfonylation on the indole ring can be controlled by the choice of reagents and reaction conditions.
Chemical Characterization Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound and its derivatives rely on a suite of spectroscopic and chromatographic techniques. nih.govrsc.org These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of indole derivatives. mdpi.comresearchgate.netyoutube.com
¹H NMR: The proton spectrum of this compound is expected to show characteristic signals for the indole ring protons, the N-methyl group, and the sulfonamide NH₂ protons. The N-methyl group would appear as a sharp singlet, typically around 3.7-4.0 ppm. The protons on the indole ring would appear in the aromatic region (approximately 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns being diagnostic of the substitution pattern. mdpi.comchemicalbook.com The C2-H proton, being adjacent to the N-methyl group and the sulfonamide-bearing carbon, would likely appear as a distinct singlet. The sulfonamide protons (NH₂) would typically present as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. researchgate.net The chemical shifts of the indole carbons are well-characterized, allowing for unambiguous assignment. mdpi.com The C3 carbon, directly attached to the electron-withdrawing sulfonamide group, would be significantly shifted compared to unsubstituted indole.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and for obtaining structural information through fragmentation patterns. molnar-institute.comresearchgate.netnist.gov Techniques like Electrospray Ionization (ESI) are commonly used for sulfonamides. rsc.org High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental composition. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. rsc.orgrsc.org For this compound, characteristic absorption bands would be observed for the N-H stretching of the sulfonamide group (typically two bands in the range of 3200-3400 cm⁻¹), the S=O stretching vibrations (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C-H and C=C vibrations of the indole ring.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the compound and for purification. molnar-institute.comresearchgate.net When coupled with a mass spectrometer (LC-MS), it becomes a powerful analytical tool for separating and identifying components in a mixture. molnar-institute.comresearchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Signal |
| ¹H NMR | N-CH₃ | ~3.8 ppm (singlet, 3H) |
| C2-H | ~7.5-7.8 ppm (singlet, 1H) | |
| Aromatic-H (C4-C7) | ~7.2-8.0 ppm (multiplets, 4H) | |
| SO₂NH₂ | ~7.0-7.5 ppm (broad singlet, 2H) | |
| ¹³C NMR | N-CH₃ | ~33 ppm |
| Indole Carbons | ~100-140 ppm | |
| IR (cm⁻¹) | N-H Stretch | 3200-3400 |
| S=O Stretch (asym, sym) | 1350-1300, 1160-1120 | |
| C-H Aromatic Stretch | ~3100 |
Note: The expected values are approximate and can vary based on the solvent and other experimental conditions.
Electrochemical Properties and Redox Behavior Investigations
The electrochemical behavior of indole derivatives is of significant interest as it can provide insights into their reaction mechanisms and potential biological activities, many of which involve electron transfer processes. researchgate.net The redox properties of indole sulfonamides, in particular, can be readily investigated using voltammetric techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). nih.gov
Studies on a series of indole-based-sulfonamide derivatives have shown that these compounds undergo oxidation at a pencil graphite (B72142) electrode. nih.gov The redox behavior is influenced by the nature of the substituents on the indole sulfonamide moiety. nih.gov Typically, these compounds exhibit a single, well-defined, irreversible oxidation peak within a potential range of 0.0 to +0.8 V (vs. Ag/AgCl). nih.gov This oxidation is generally a pH-dependent process. nih.gov The electrochemical oxidation of indoles is thought to proceed via the formation of a radical cation, with the initial oxidation often occurring at the C2 or C3 position of the pyrrole (B145914) ring. nih.gov
The electrochemical oxidation of sulfonamides, in general, has been studied on various electrode materials, such as boron-doped diamond (BDD) and platinum anodes. nih.gov These studies indicate that the degradation pathways and efficiencies are highly dependent on the electrode material and the generation of oxidizing species like hydroxyl radicals. nih.gov
For indole itself, cyclic voltammetry studies show an oxidation potential peak, and this electrochemical behavior can be harnessed for synthetic applications, such as the electrochemical bromination of the indole C-H bond. researchgate.net The electrochemical cleavage of the N-S bond in sulfonamides has also been demonstrated, offering a synthetic strategy for deprotection or functional group transformation under mild, electrochemically controlled conditions. acs.orgacs.org
Table 3: Electrochemical Parameters for Indole-Based-Sulfonamide Derivatives
| Compound | Oxidation Peak Potential (Eₚ) (V) | Standard Heterogeneous Rate Constant (kₛ) (s⁻¹) | Electroactive Surface Coverage (Γ) (mol cm⁻²) | Reference |
| Indole Sulfonamide Derivative (A1) | +0.65 | 1.2 x 10³ | 1.5 x 10⁻¹⁰ | nih.gov |
| Indole Sulfonamide Derivative (A2) | +0.68 | 1.5 x 10³ | 1.8 x 10⁻¹⁰ | nih.gov |
| Indole Sulfonamide Derivative (A3) | +0.70 | 1.1 x 10³ | 1.3 x 10⁻¹⁰ | nih.gov |
| Indole Sulfonamide Derivative (A4) | +0.72 | 1.3 x 10³ | 1.6 x 10⁻¹⁰ | nih.gov |
Note: The data presented is for a series of 5-fluoro-1H-indole-3-carbohydrazide-derived sulfonamides, which serve as representative examples of the electrochemical behavior of indole sulfonamides. The experiments were conducted in 10% aqueous ethanol (B145695) at pH 7.4 using a pencil graphite electrode. nih.gov
Investigation of Biological Activities and Molecular Mechanisms Pre Clinical Focus
Enzyme Inhibition Profiles and Specificity Studies
Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)
The sulfonamide group is a well-established zinc-binding group, making sulfonamide-containing compounds potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov Research into indole-based sulfonamides has demonstrated their inhibitory activity against various human (h) CA isoforms.
A study on indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety revealed that these hybrids exhibited significant inhibition of several hCA isoforms. nih.gov Notably, some derivatives were more potent inhibitors of the hCA I isoform than the standard drug acetazolamide (B1664987). nih.gov Specifically, compounds 6d, 6q, and 6e were found to be 13, 6, and 5 times more potent than acetazolamide against hCA I, with inhibition constants (Kᵢ) of 18.8 nM, 38.3 nM, and 50.4 nM, respectively. nih.gov Several compounds in this series also displayed activity against isoforms hCA II and hCA IX with Kᵢ values under 100 nM, and compounds 6o, 6m, and 6f were effective inhibitors of hCA XII, with Kᵢ values in the range of 10-41.9 nM. nih.gov
Another investigation into N¹-substituted secondary sulfonamides with indole (B1671886) tails showed that modification of the primary sulfonamide group generally led to a decrease in inhibitory potency against hCA I, II, IV, and IX. nih.gov However, incorporating less bulky groups like sulfonylacetamides and sulfonylguanidines maintained some level of activity, with Kᵢ values in the low micromolar range. nih.gov A separate study on sulfonamide inhibitors designed with a "three-tails" approach, which included indole moieties, found that these compounds were medium to high nanomolar inhibitors of hCA I, II, and XII, and weak micromolar inhibitors of hCA IV. acs.org
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Indole-based Sulfonamide Derivatives
| Compound/Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
|---|---|---|---|---|---|
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | nih.gov | ||||
| - Compound 6d | 18.8 nM | < 100 nM | < 100 nM | - | nih.gov |
| - Compound 6q | 38.3 nM | < 100 nM | < 100 nM | - | nih.gov |
| - Compound 6e | 50.4 nM | < 100 nM | < 100 nM | - | nih.gov |
| - Compound 6o | - | - | - | 10 nM | nih.gov |
| - Compound 6m | - | - | - | 41.9 nM | nih.gov |
| - Compound 6f | - | - | - | 41.9 nM | nih.gov |
| Mono-tailed sulfonamides (indole-based) | 68.4–458.1 nM | 62.8–153.7 nM | - | 55.4–113.2 nM | acs.org |
Tubulin Polymerization Inhibition and Microtubule Dynamics
Indole-based compounds have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. nih.gov While direct studies on 1-methyl-1H-indole-3-sulfonamide are limited, related indole derivatives have shown potent activity. For instance, a class of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing an indole nucleus demonstrated potent inhibition of tubulin polymerization. nih.gov One such compound, 1k, had an IC₅₀ value of 0.58 µM for tubulin polymerization inhibition. nih.gov Molecular docking studies suggest that these indole-based inhibitors can bind to the colchicine (B1669291) site of tubulin. nih.gov
Syk Kinase Modulation
A specific indole derivative, OXSI-2 [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide], has been characterized as a putative inhibitor of spleen tyrosine kinase (Syk). nih.gov In platelets, OXSI-2 was found to completely block convulxin-induced functional responses, which are dependent on Syk signaling. nih.gov Further investigation showed that OXSI-2 abolished Syk-mediated phosphorylation of LAT (Linker for Activation of T-cells), a key downstream event. nih.gov
Human Neutrophil Elastase (HNE) Inhibition
Receptor Binding and Ligand Activity
The this compound scaffold is a core structure found in various compounds investigated for their interaction with several key receptor systems in the central nervous system. Research into derivatives and analogues of this structure has revealed significant activity at NMDA, G protein-coupled, and serotonin (B10506) receptors.
While direct studies on this compound are not extensively detailed, the broader indole and indole sulfonamide structures are recognized for their interaction with N-Methyl-D-aspartate (NMDA) receptors, specifically those containing the GluN2B subunit. These receptors are critical in synaptic plasticity and neuronal function, and their overactivation is implicated in various neurological conditions.
Research has identified potent ligands for the GluN2B subunit by modifying the indole core structure. For instance, (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone was identified as a powerful ligand for this receptor, showing a high binding affinity with an IC50 of 8.9 nmol for displacing [3H]ifenprodil. nih.gov Docking studies suggest this compound binds within the interface of the GluN1-GluN2B subunits of the NMDA receptor complex. nih.gov The therapeutic interest in GluN2B-selective negative allosteric modulators (NAMs) stems from their potential to inhibit excitotoxicity and manage conditions like analgesic tolerance to opioids without the severe side effects associated with nonselective NMDA receptor blockers. nih.gov A significant body of evidence demonstrates that GluN2B-selective inhibitors can prevent morphine tolerance in animal models. nih.gov
| Compound Class | Specific Analogue | Target | Affinity (IC50) | Reference |
| Indole Sulfonamide Derivative | (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | GluN2B-containing NMDA Receptor | 8.9 nmol | nih.gov |
The indole-3-sulfonamide framework is a key element in the development of modulators for the G Protein-Coupled Receptor 17 (GPR17). google.com GPR17 is phylogenetically situated between the P2Y and cysteinyl-leukotriene (CysLT) receptor families and can be activated by both uracil (B121893) nucleotides and CysLTs. nih.gov This receptor is coupled to Gi protein, and its activation can lead to an inhibition of cAMP formation. nih.gov
GPR17 plays a crucial role as a negative regulator in the maturation of oligodendrocytes, the cells responsible for myelination in the central nervous system. nih.gov Its expression is typically downregulated during peak myelination but is found to be upregulated in demyelinating lesions, such as those occurring in multiple sclerosis (MS) and its animal models. nih.gov This has positioned GPR17 as a promising therapeutic target for promoting remyelination. google.comnih.gov Consequently, N-(phenyl)-1H-indole-3-sulfonamide derivatives have been designed and patented as GPR17 modulators, with the aim of treating demyelinating disorders like MS. google.com
The indole scaffold, particularly with a sulfonamide group, is a well-established pharmacophore for designing ligands targeting the 5-HT6 serotonin receptor. mdpi.comnih.gov A vast number of 5-HT6 receptor antagonists are based on an indole structure. nih.gov The 5-HT6 receptor, a G protein-coupled receptor that stimulates adenylyl cyclase, is almost exclusively located in the brain, suggesting that selective ligands may have fewer peripheral side effects. nih.gov
Antagonism of the 5-HT6 receptor is a significant area of research for treating cognitive decline associated with conditions like Alzheimer's disease. mdpi.comnih.gov Research into N1-azinylsulfonyl-3-(1,2,3,6,-tetrahydropyridin-4-yl)-1H-indole derivatives, which feature a modification at the N1 position analogous to the "1-methyl" group, has yielded potent and selective 5-HT6 receptor antagonists. nih.gov One such compound, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline, demonstrated distinct pro-cognitive and antidepressant-like properties in animal models. nih.gov These antagonists are believed to exert their effects in part by modulating mTOR signaling, which can be overactive in certain neurological disorders. mdpi.com
| Compound Class | Specific Analogue | Target | Activity | Reference |
| N-Arylsulfonylindole | Compound 4d | 5-HT6 Receptor | Ki = 58 nM | mdpi.com |
| N1-Azinylsulfonyl Indole | Compound 25 (isoquinoline derivative) | 5-HT6 Receptor | Potent Antagonist | nih.gov |
Cellular and Biological Pathway Investigations in Model Systems
The indole nucleus is a common feature in compounds that exhibit potent antiproliferative activity by inducing cell cycle arrest and apoptosis. nih.gov While research on this compound is specific, related indole derivatives have been shown to impact these fundamental cellular processes.
For example, the novel indole ethyl isothiocyanate analog, NB7M (1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate), is highly cytotoxic to neuroblastoma cell lines, with IC50 values in the low micromolar range. nih.gov Its mechanism of action involves the induction of apoptosis, evidenced by chromatin condensation, DNA fragmentation, and the cleavage of procaspase-3 and PARP-1. nih.gov Furthermore, NB7M was found to cause cell cycle arrest at the S-phase or G1-phase, depending on the cell line. nih.gov Another indole derivative, Indole-3-carbinol (I3C), has been shown to inhibit the proliferation of acute myeloid leukemia cells by inducing G1 cell cycle arrest and apoptosis. nih.gov This effect was associated with the upregulation of key regulatory genes like P21, P27, and P53, and the downregulation of BCL2. nih.gov These findings highlight the potential of the indole scaffold to serve as a foundation for developing agents that modulate critical cell survival and proliferation pathways.
| Compound | Cell Line | Effect | Associated Gene/Protein Modulation | Reference |
| NB7M | SMS-KCNR, SH-SY5Y (Neuroblastoma) | Apoptosis, S-phase or G1-phase cell cycle arrest | Cleavage of procaspase-3 and PARP-1 | nih.gov |
| Indole-3-carbinol (I3C) | THP-1 (Acute Myeloid Leukemia) | Apoptosis, G1 cell cycle arrest | Upregulation of P21, P27, P53; Downregulation of BCL2 | nih.gov |
The indole scaffold is a promising structural motif for the development of new antimicrobial agents to combat antibiotic resistance. acs.org One of the key mechanisms of resistance in bacteria like Staphylococcus aureus is the action of efflux pumps, such as NorA, which expel antibacterial drugs from the cell. acs.org
Research has focused on designing indole-based compounds as NorA efflux pump inhibitors (EPIs). A structure-activity relationship study involving modifications at the C5 and N1 positions of the indole ring—the latter being the position of the methyl group in this compound—led to the identification of several potent EPI candidates with IC50 values below 5.0 μM. acs.org Other classes of indole derivatives, such as tris(1H-indol-3-yl)methylium salts, have demonstrated high antimicrobial activity against both antibiotic-sensitive and multidrug-resistant bacteria. nih.gov The proposed mechanism for these compounds involves the formation of pores in the cytoplasmic membrane of microbes, which disrupts cellular integrity and facilitates the entry of the agent into the pathogen. nih.gov Additionally, various 3-phenyl-1H-indole derivatives have shown antimycobacterial activity. mdpi.com
Antiviral Activity Mechanisms
There is no available information on the antiviral activity or the potential mechanisms of action for this compound.
Anti-inflammatory Pathways
There is no available information on the anti-inflammatory effects or the specific cellular and molecular pathways modulated by this compound.
Anti-parasitic Activity (e.g., Anti-malarial, Anti-Trypanosoma cruzi)
There is no available information on the anti-parasitic activity of this compound against parasites such as Plasmodium species (malaria) or Trypanosoma cruzi.
Structure Activity Relationship Sar and Rational Design Paradigms
Identification of Key Structural Features for Bioactivity
The biological activity of 1-methyl-1H-indole-3-sulfonamide derivatives is intrinsically linked to several key structural features. The core indole (B1671886) ring, the N1-methyl group, and the C3-sulfonamide moiety are all critical for molecular recognition and interaction with various protein targets.
The indole nucleus itself is a common component in many pharmaceuticals and bioactive compounds. jocpr.com Its bicyclic, aromatic nature allows it to participate in various non-covalent interactions, including hydrophobic and π-stacking interactions within protein binding pockets. nih.gov
The sulfonamide group (-SO₂NH₂) at position 3 is a crucial pharmacophore. It acts as a versatile hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in target enzymes. nih.gov For instance, in the design of carbonic anhydrase inhibitors, the sulfonamide moiety is essential for coordinating with the zinc ion in the enzyme's active site. nih.gov Similarly, in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the sulfonamide can form additional hydrogen bonds with surrounding residues, enhancing binding affinity. nih.gov The polar nature of the sulfonamide group can also improve physicochemical properties like solubility. nih.gov
The N1-methyl group on the indole ring plays a significant role in modulating bioactivity. In a study of indole-2-carboxamides as TRPV1 agonists, N-methylated analogs consistently outperformed their NH counterparts, which was attributed to increased lipophilicity of the "tail" portion of the molecule, facilitating passage across the cell membrane to reach the channel binding site. mdpi.com In the context of tubulin polymerization inhibitors, the N-((1-methyl-1H-indol-3-yl)methyl) moiety is a key component of highly active compounds. rsc.org
Finally, the substituents attached to the sulfonamide nitrogen (the "tail") are pivotal for determining potency and selectivity. In a series of indole-3-sulfonamide ureido derivatives, the nature of the terminal aromatic or aliphatic group on the urea (B33335) tail was critical for achieving selective inhibition of human carbonic anhydrase II (hCA II). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Performance
Quantitative structure-activity relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. jocpr.com Several QSAR studies on indole-sulfonamide derivatives have successfully created models with high predictive power, identifying key physicochemical properties that govern their bioactivity. nih.gov
These models are mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to biological activity, such as the half-maximal inhibitory concentration (IC₅₀). jocpr.com The quality of a QSAR model is assessed by statistical metrics like the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for a test set of compounds.
For example, a 3D-QSAR study on indole derivatives as monoamine oxidase (MAO) inhibitors generated a Comparative Molecular Similarity Indices Analysis (CoMSIA) model with a high descriptive capability (R² = 0.9557) and predictive ability (Q² = 0.8529). Similarly, QSAR models for indole-sulfonamide derivatives as anticancer agents revealed that properties like mass, charge, polarizability, van der Waals volume, and electronegativity are key for their activity. nih.gov Another study on sulfonamide-based indoles as aromatase inhibitors found that the electronegativity descriptor MATS6e was crucial for inhibitory activity. nih.gov
The predictive performance of these models allows for the virtual screening and design of new, more potent analogs before undertaking their actual synthesis, thereby accelerating the drug discovery process. researchgate.netresearchgate.net For instance, QSAR models for indole-sulfonamide derivatives were used to guide the rational design of 22 new compounds with predicted anticancer and antimalarial activities. nih.gov A recent study on indole derivatives as anticancer agents utilized a novel GP-Tree feature selection algorithm to develop a model with an R² of 0.9852, highlighting the importance of descriptors like TopoPSA and electronic properties. nih.gov
Table 1: Predictive Performance of Selected QSAR Models for Indole Derivatives
| Derivative Class | Target | Model Type | R² (Training Set) | Q² (Test Set) | Key Descriptors | Reference |
|---|---|---|---|---|---|---|
| Indole-3-yl-amide Derivatives | Monoamine Oxidase (MAO) | 3D-QSAR (CoMSIA) | 0.9557 | 0.8529 | Steric, Electrostatic, Hydrophobic, H-bond fields | |
| Indole-Sulfonamide Derivatives | Anticancer/Antimalarial | QSAR | 0.6186–0.9488 | 0.4242–0.9252 | Mass, Charge, Polarizability, van der Waals volume, Electronegativity | nih.gov |
| Sulfonamide-based Indoles | Aromatase | QSAR | Not Specified | Not Specified | Electronegativity (MATS6e) | nih.gov |
| Indole Derivatives | Anticancer (Prostate) | AdaBoost-ALO | 0.9852 | Not Specified | TopoPSA, Electronic properties | nih.gov |
Impact of Substituent Patterns on Molecular Interactions and Selectivity
The pattern of substitution on the indole-sulfonamide scaffold has a profound impact on molecular interactions and, consequently, biological selectivity. By strategically placing different functional groups, researchers can fine-tune a compound's binding affinity for a specific target while minimizing off-target effects.
For example, in a series of indole-3-sulfonamide ureido derivatives designed as carbonic anhydrase (CA) inhibitors, the compounds showed specific activity against the hCA II isoform over hCA I, hCA IX, and hCA XII. nih.gov This selectivity is dictated by the interactions of the substituent "tail" with amino acid residues unique to the hCA II active site.
The position of substituents is also critical. A study of bisindole derivatives with anticancer activity showed that for a nitro (NO₂) substituent on the benzene (B151609) sulfonamide ring, placement at the 4-position resulted in the best activity compared to the 2- or 3-positions. nih.gov Similarly, for sulfonamide-based indole aromatase inhibitors, a para-phenoxy analog (28) showed higher inhibitory activity than an ortho-phenoxy compound (34), a difference the QSAR model attributed to a higher value of an electronegativity descriptor. nih.gov
The nature of the substituent—whether it is electron-donating or electron-withdrawing—can dramatically alter molecular interactions. rsc.org Electron-withdrawing groups, such as halogens (F, Cl) or trifluoromethyl (CF₃), on the benzene ring of indole-sulfonamides were often found in the most potent anticancer compounds. nih.gov These groups can enhance electrostatic interactions within the binding pocket. rsc.orgresearchgate.net Molecular docking studies of sulfonamides derived from carvacrol (B1668589) revealed that their binding to acetylcholinesterase is primarily driven by π–π interactions and hydrogen bonds, with different substituents modulating the strength of these contacts. nih.gov
Table 2: Impact of Substituents on Biological Activity of Indole-Sulfonamide Derivatives
| Scaffold | Target | Substituent/Position | Effect on Activity | Reference |
|---|---|---|---|---|
| Bisindole-benzenesulfonamide | Anticancer (MOLT-3) | 4-NO₂ vs. 3-NO₂ and 2-NO₂ | 4-position provided the best activity. | nih.gov |
| Bisindole-benzenesulfonamide | Anticancer (HuCCA-1) | Halogens (4-Cl, 4-CF₃) | Enhanced cytotoxic effect. | nih.gov |
| Phenoxy-indole-sulfonamide | Aromatase | para-phenoxy vs. ortho-phenoxy | Para-substituted analog was more potent. | nih.gov |
| Indole-3-sulfonamide ureido derivatives | Carbonic Anhydrase II | Terminal urea substituents | Conferred selectivity over other CA isoforms. | nih.gov |
Rational Design Approaches for Optimized Analogues (e.g., "Tail Approach," Bioisosteric Replacement)
Rational design strategies are employed to systematically modify a lead compound to optimize its pharmacological profile. Two prominent approaches applied to the indole-sulfonamide scaffold are the "tail approach" and bioisosteric replacement.
The "tail approach" is a fragment-based design strategy where a core scaffold that anchors to the target is kept constant, while a "tail" portion is varied to explore interactions with adjacent regions of the binding site. This method was explicitly used to synthesize novel urea derivatives of indole-3-sulfonamide. nih.gov By attaching different chemical moieties to the core indole-sulfonamide structure, researchers were able to develop selective inhibitors of carbonic anhydrase II. nih.gov A similar strategy was used in designing indolylarylsulfones as HIV-1 inhibitors, where flexible alkyl diamine linkers of varying lengths were used to connect terminal sulfonamide groups to the core, allowing the molecules to better adapt to the binding pocket. nih.gov
Bioisosteric replacement involves substituting an atom or group with another that has broadly similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com This is a powerful tool in medicinal chemistry. For example, based on an indole scaffold, a potent and selective PI3Kδ inhibitor was developed using bioisosteric replacement. researchgate.netnih.gov In another instance, researchers investigated replacing a crucial carboxylic acid group in a dual MCL-1/BCL-xL inhibitor with bioisosteres like acylsulfonamide and tetrazole motifs, which have comparable acidity (pKa). The resulting acylsulfonamide analog showed improved cell viability effects compared to the parent carboxylic acid compound. rsc.org This demonstrates how a sulfonamide can serve as a bioisosteric replacement for other functional groups.
These rational design approaches, guided by SAR and computational modeling, allow for the systematic evolution of the this compound scaffold into highly optimized drug candidates for a range of therapeutic targets.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide] |
| Indole-2-carboxamide |
| Indolylarylsulfone |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
| Acylsulfonamide |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 1-methyl-1H-indole-3-sulfonamide, might interact with a biological target, typically a protein.
Research on related indole (B1671886) sulfonamide derivatives has demonstrated the utility of molecular docking in elucidating binding modes. For instance, studies on aryl sulfonamide derivatives as inhibitors of the anti-apoptotic protein Mcl-1 have shown that hydrogen bond interactions are critical for binding affinity. qub.ac.uk Specifically, the ability of a sulfonamide to form hydrogen bonds with residues like ASN260 can significantly enhance the ligand-protein interaction. qub.ac.uk Similarly, docking studies of indole-based diaza-sulfonamides with the JAK-3 protein, a key player in some cancers, revealed that these compounds can fit within the binding site and exhibit strong binding affinities, comparable to known drugs. nih.govresearchgate.net The sulfonamide group, with its hydrogen bond donors and acceptors, often plays a pivotal role in these interactions, potentially improving properties like solubility and bioavailability. nih.gov
While specific docking studies solely focused on this compound are not extensively detailed in the provided results, the general principles derived from similar structures are highly applicable. It is anticipated that the sulfonamide moiety of this compound would be a key participant in hydrogen bonding with a target protein, while the indole ring could engage in hydrophobic or π-stacking interactions. nih.gov
Density Functional Theory (DFT) Calculations and Electronic Property Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties, including geometric and electronic structures.
Studies on similar indole derivatives, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have utilized DFT to analyze conformational isomerism and rotational barriers around the S-N bond. nih.gov These calculations provide insights into the molecule's flexibility and preferred three-dimensional structure, which are crucial for its interaction with biological targets. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller gap suggests higher reactivity. nih.gov
For sulfonamide-containing compounds, HOMO-LUMO analysis has shown that charge transfer can occur within the molecule. nih.gov The distribution of these orbitals indicates the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. mdpi.com In related systems, the HOMO is often located over the indole ring, while the LUMO may be distributed across other parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net The energy of these orbitals is directly related to ionization potential and electron affinity, which in turn dictate chemical reactivity and stability. researchgate.net
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap suggests high chemical reactivity and low kinetic stability. A large gap indicates high stability. mdpi.com |
Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of a molecule. libretexts.org They are invaluable for predicting reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. uni-muenchen.de
In MEP maps, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov For indole derivatives, negative MEP values are often observed around electronegative atoms like oxygen and nitrogen, as well as the π-system of the indole ring. nih.govresearchgate.net The sulfonamide group, with its electronegative oxygen and nitrogen atoms, would be expected to be a region of significant negative electrostatic potential in this compound. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. They can be used to study the conformational stability of a ligand and the dynamics of its interaction with a target protein.
In Silico Pharmacokinetic and Pharmacodynamic Profiling for Research Design
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This early-stage assessment helps in prioritizing compounds for further experimental studies.
Several computational models are used to predict the physicochemical properties of molecules and their "drug-likeness," which is a qualitative assessment of the chance for a molecule to become an oral drug. One of the most well-known sets of rules is Lipinski's Rule of Five.
In silico ADMET prediction studies on various indole and sulfonamide derivatives have been reported. nih.govresearchgate.netresearchgate.net These studies often calculate parameters such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors. For many indole sulfonamide derivatives, these predicted properties fall within the acceptable ranges defined by Lipinski's rules, suggesting good potential for oral bioavailability. researchgate.net For example, studies on novel indole derivatives have shown good predicted oral absorption. japsonline.com
Below is a table of predicted physicochemical descriptors for a generic indole sulfonamide structure, illustrating the type of data generated in such studies.
| Descriptor | Predicted Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | ~210 g/mol | < 500 |
| LogP | Varies | < 5 |
| Hydrogen Bond Donors | 1-2 | < 5 |
| Hydrogen Bond Acceptors | 2-3 | < 10 |
These computational predictions are crucial for guiding the early stages of drug discovery by helping to identify candidates with favorable pharmacokinetic profiles. dergipark.org.tr
Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
Detailed research findings and data tables regarding the theoretical ADME predictions for this compound are not available in the reviewed literature.
Future Directions and Emerging Research Perspectives for 1 Methyl 1h Indole 3 Sulfonamide
Development as Chemical Probes for Biological Systems
The indole (B1671886) sulfonamide framework is actively being developed for use as chemical probes—small molecules designed to selectively interact with specific proteins or biological pathways. These probes are instrumental in dissecting complex biological systems and validating new drug targets.
A notable example involves a derivative, 3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide (OXSI-2), which was investigated as a putative inhibitor of Spleen Tyrosine Kinase (Syk). nih.gov Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune receptors. In a study using platelets, OXSI-2 was employed as a chemical probe to explore its effects on Syk-mediated functional responses. nih.gov Researchers evaluated its ability to block platelet functions induced by convulxin, a Syk-dependent agonist. nih.gov The study also assessed its impact on specific phosphorylation events within the Syk signaling cascade, such as the phosphorylation of LAT-Y191. nih.gov
While the investigation revealed that OXSI-2 had some non-specific effects, this research underscores the utility of the 1-methyl-1H-indole sulfonamide scaffold as a starting point for creating probes to interrogate kinase signaling. nih.gov Future efforts in this area will likely focus on refining the selectivity of these compounds to create more precise tools for studying specific enzyme functions within their native cellular environment.
Exploration of Novel Biological Targets and Therapeutic Avenues
Researchers are actively exploring new biological targets for compounds based on the 1-methyl-1H-indole-3-sulfonamide structure, opening up potential therapeutic applications for a range of diseases.
A significant area of investigation is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov Novel urea (B33335) derivatives incorporating the indole-3-sulfonamide core have been synthesized and screened for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov These studies found that the compounds were particularly active against hCA II, an isoform implicated in conditions like glaucoma and certain cancers. nih.govmdpi.com One derivative, designated 6l , emerged as the most active, demonstrating selective inhibition of hCA II. nih.gov
Another identified therapeutic target is aromatase, an enzyme involved in the synthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer. nih.gov A series of thirty aryl sulfonamide derivatives built upon an indole nucleus were synthesized and tested for their ability to inhibit aromatase. The research identified four compounds that inhibit the enzyme in the sub-micromolar range, highlighting a promising avenue for developing new anticancer agents. nih.gov
The indole scaffold itself is recognized as a "privileged" moiety in drug development, known for its ability to bind to numerous receptors with high affinity. nih.govresearchgate.net This inherent bioactivity continues to inspire the synthesis of new derivatives for screening against a wide array of potential targets.
Research Findings on Indole-3-Sulfonamide Derivatives as hCA II Inhibitors
| Compound | Target Isoform | Inhibitory Activity (Ki) | Selectivity Profile | Reference |
|---|---|---|---|---|
| Derivative 6l | hCA II | 7.7 µM | More active against hCA II than hCA I, IX, and XII | nih.gov |
| Compound 2b | hCA II | 7.3 nM | Potent against hCA II and hCA XII | mdpi.com |
| Compound 2g | hCA II | - | Loss of potent inhibitory activity | mdpi.com |
| Compound 2l | hCA II | - | Loss of potent inhibitory activity | mdpi.com |
Advancements in Asymmetric Synthesis and Stereoselective Transformations
The development of methods for asymmetric synthesis—chemical reactions that selectively produce one of two enantiomers (mirror-image isomers)—is a critical frontier in modern chemistry, as the biological activity of chiral molecules often resides in a single stereoisomer. The sulfonamide group, as featured in this compound, plays a significant role in advancing these techniques, particularly in the field of organocatalysis.
While direct asymmetric synthesis of this compound is not widely reported, the sulfonamide moiety itself is a key component of highly effective chiral organocatalysts. For instance, novel organocatalysts bearing both a squaramide and a sulfonamide motif have been developed. mdpi.com These catalysts utilize the sulfonamide's ability to act as a hydrogen-bond donor, which helps to create a well-organized chiral environment around the reactants. mdpi.comresearchgate.net This controlled environment guides the formation of a specific stereoisomer, leading to high enantioselectivity in reactions like vinylogous aldol (B89426) reactions. mdpi.com
Similarly, pyrrolidine-based sulfonamides have been designed as organocatalysts for asymmetric aza-Michael reactions, an important method for forming carbon-nitrogen bonds. researchgate.netexperiment.com The sulfonamide-NH group can form intramolecular hydrogen bonds, locking the catalyst into a specific conformation that enhances stereocontrol during the reaction. researchgate.net The lipophilic nature of substituents on the aryl sulfonamide can also improve the catalyst's solubility and reactivity. researchgate.net These advancements showcase how the structural features inherent to the indole sulfonamide class are being leveraged to enable sophisticated and highly selective chemical transformations.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by accelerating the design and screening of new compounds. nih.govyoutube.com These computational tools are being applied to the discovery of novel sulfonamide-based inhibitors, including those targeting carbonic anhydrases. nih.govmdpi.com
ML-based platforms have been developed to predict the inhibitory activity of small molecules against specific hCA isoforms like hCA I, II, IX, and XII. mdpi.com These models are trained on large datasets of known inhibitors and their activities, learning to recognize the molecular features that determine potency and selectivity. nih.govresearchgate.net By integrating different molecular representations and ML algorithms, researchers can build robust classification models that can virtually screen millions of compounds to identify promising candidates. mdpi.com
This approach significantly reduces the time and cost associated with traditional high-throughput screening. For example, ML models have been used to successfully predict hCA IX-selective inhibitors over the highly similar hCA II isoform, a major challenge for traditional design methods. nih.gov Furthermore, computational techniques like molecular docking are used to simulate how a synthesized compound, such as an indole sulfonamide derivative, binds within the active site of its target protein. nih.govnih.gov This in silico analysis helps rationalize structure-activity relationships and guides the design of next-generation compounds with improved properties. nih.gov The integration of AI and ML offers a powerful strategy to unlock the full therapeutic potential of the this compound scaffold by navigating the vast chemical space to find novel, potent, and selective drug candidates. arxiv.org
Q & A
Q. What spectroscopic methods are recommended to confirm the synthesis of 1-methyl-1H-indole-3-sulfonamide?
To verify structural integrity, use 1H/13C NMR to confirm substituent positions on the indole ring and sulfonamide group. Mass spectrometry (HRMS) can validate molecular weight, while FT-IR identifies characteristic sulfonamide S=O stretching (~1350–1160 cm⁻¹). For purity, HPLC with UV detection (e.g., λ = 280 nm for indole absorption) is critical, ensuring ≥95% purity .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
Screen solvents (e.g., DMSO, ethanol) using vapor diffusion or slow evaporation. Refinement via SHELXL (from the SHELX suite) is standard for small-molecule crystallography. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts. Reference SHELX’s robustness in handling twinned or high-resolution data .
Q. What are key considerations for synthesizing this compound derivatives?
Use regioselective sulfonylation at the indole C3 position under mild conditions (e.g., sulfonyl chloride in pyridine). Protect reactive sites (e.g., N1-methylation prior to sulfonylation). Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How can computational modeling predict the conformational flexibility of this compound in biological systems?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze torsional angles and ring puckering. Compare with crystallographic data (Cremer-Pople parameters for puckering amplitude) . Molecular dynamics (MD) simulations in explicit solvent (e.g., water) can assess stability under physiological conditions .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide-indole derivatives?
Conduct systematic structure-activity relationship (SAR) studies, varying substituents (e.g., N1-methyl vs. aryl groups) and testing against standardized assays (e.g., antiproliferative activity in cancer cell lines). Use statistical tools (e.g., ANOVA) to compare datasets and validate reproducibility. Cross-reference with crystallographic data to rule out structural misinterpretations .
Q. How can researchers validate the mechanism of action of this compound in enzyme inhibition?
Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Pair with docking studies (AutoDock Vina) to map interactions in enzyme active sites, corroborated by mutagenesis experiments .
Methodological Notes
- Crystallographic Refinement : SHELXL’s dual-space algorithm is preferred for resolving disorder in sulfonamide moieties .
- Biological Assays : For antiproliferative studies, include positive controls (e.g., doxorubicin) and validate via dose-response curves (IC50 calculations) .
- Data Contradictions : Apply iterative hypothesis testing (e.g., varying synthetic routes or assay conditions) to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
